molecular formula C10H20N2O2 B12102136 tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate

tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate

Cat. No.: B12102136
M. Wt: 200.28 g/mol
InChI Key: FWACVPZJEAHSPV-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-dimethylazetidin-3-yl)carbamate (CAS: 2090335-49-0, Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol) is a carbamate-protected azetidine derivative. It features a strained four-membered azetidine ring substituted with two methyl groups at the 2-position, conferring steric hindrance and influencing its reactivity in synthetic applications. This compound is primarily utilized as a building block in medicinal chemistry, particularly for introducing rigid, nitrogen-containing motifs into drug candidates. Its hazard profile includes skin, eye, and respiratory irritation (H315, H319, H335), necessitating careful handling .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-6-11-10(7,4)5/h7,11H,6H2,1-5H3,(H,12,13)

InChI Key

FWACVPZJEAHSPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : 2,2-Dimethylazetidin-3-amine (1 equiv), Boc-Cl (1.1 equiv), triethylamine (1.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature (RT)

  • Time : 2–4 hours

Procedure

  • Dissolve 2,2-dimethylazetidin-3-amine in DCM and cool to 0°C.

  • Add Boc-Cl dropwise, followed by triethylamine to neutralize HCl.

  • Stir the mixture at RT until completion (monitored by TLC).

  • Quench with water, extract with ethyl acetate, and wash with citric acid and brine.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield and Purity

  • Yield : 70–80%

  • Purity : >95% (HPLC)

Advantages and Limitations

  • Advantages : High atom economy, minimal byproducts.

  • Limitations : Requires careful handling of Boc-Cl, which is moisture-sensitive.

Boc Protection Using Di-tert-Butyl Dicarbonate (Boc₂O)

An alternative method employs di-tert-butyl dicarbonate (Boc₂O) with a catalytic base, offering milder conditions suitable for sensitive substrates.

Reaction Conditions

  • Reagents : 2,2-Dimethylazetidin-3-amine (1 equiv), Boc₂O (1.05 equiv), DMAP (0.1 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Room temperature

  • Time : 1–2 hours

Procedure

  • Mix 2,2-dimethylazetidin-3-amine and DMAP in THF.

  • Add Boc₂O dropwise and stir at RT.

  • Monitor reaction progress by TLC.

  • Concentrate under reduced pressure and purify via recrystallization (isopropyl ether).

Yield and Purity

  • Yield : 80–85%

  • Purity : >98% (NMR)

Advantages and Limitations

  • Advantages : Higher yields due to reduced side reactions.

  • Limitations : DMAP can complicate purification.

Reductive Amination Followed by Boc Protection

For cases where the azetidine amine is generated in situ, reductive amination of a ketone precursor followed by Boc protection provides a viable pathway.

Reaction Conditions

  • Reagents : 2,2-Dimethylazetidin-3-one (1 equiv), ammonium acetate (2 equiv), sodium cyanoborohydride (1.5 equiv), Boc₂O (1.1 equiv)

  • Solvent : Methanol

  • Temperature : 60°C (reduction), RT (Boc protection)

  • Time : 12 hours (reduction) + 2 hours (protection)

Procedure

  • Reduce 2,2-dimethylazetidin-3-one to the amine using NaBH₃CN and NH₄OAc.

  • Extract the amine and react with Boc₂O in THF/DMAP.

  • Purify via column chromatography.

Yield and Purity

  • Yield : 65–75%

  • Purity : >90% (LC-MS)

Advantages and Limitations

  • Advantages : Useful when starting from ketone precursors.

  • Limitations : Multi-step synthesis lowers overall efficiency.

Comparative Analysis of Methods

Parameter Boc-Cl Method Boc₂O Method Reductive Amination
Yield 70–80%80–85%65–75%
Reaction Time 2–4 hours1–2 hours14 hours
Purification Column chromatographyRecrystallizationColumn chromatography
Cost ModerateHighHigh
Scalability ExcellentGoodModerate

Key Research Findings

  • Solvent Effects : THF and DCM are optimal for Boc protection, while polar aprotic solvents like DMF decrease yields due to side reactions.

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in preventing HCl-mediated decomposition.

  • Catalytic DMAP : Accelerates Boc₂O reactions by activating the carbonate electrophile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-dimethylazetidin-3-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-(2,2-dimethylazetidin-3-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives
Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate 2068137-90-4 C₉H₁₈N₂O₂ Single methyl group on azetidine Chiral intermediate for asymmetric synthesis
tert-Butyl 2-(azetidin-3-yl)propan-2-ylcarbamate - C₁₁H₂₂N₂O₂ Bulky propan-2-yl substituent Enhanced steric bulk for targeted binding

Key Findings :

  • Azetidine rings introduce conformational rigidity, advantageous for modulating pharmacokinetic properties in drug candidates .
Bicyclic and Piperidine Analogues
Compound Name CAS Number Molecular Formula Core Structure Applications Reference
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ Bicyclo[2.2.1]heptane scaffold High-affinity binding to CNS targets
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₁H₂₂N₂O₂ Piperidine with methyl and trifluoromethyl groups Stabilizes bioactive conformations

Key Findings :

  • Bicyclic systems (e.g., bicyclo[2.2.1]heptane) offer enhanced rigidity compared to azetidines, improving target selectivity in enzyme inhibition .
  • Piperidine derivatives (e.g., CAS 1523530-57-5) are more flexible, enabling broader interactions in protein binding pockets .
Aromatic and Heterocyclic Carbamates
Compound Name CAS Number Molecular Formula Substituents Applications Reference
tert-Butyl N-(3-methylpyrazin-2-yl)carbamate 1355740-34-9 C₁₀H₁₅N₃O₂ Pyrazine heterocycle Precursor for kinase inhibitors
tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate - C₁₄H₁₈BrFNO₃ Bromo-fluoro-methoxy aryl group Halogenated aromatic intermediates

Key Findings :

  • Aromatic carbamates (e.g., pyrazine derivatives) exhibit distinct electronic properties, making them suitable for π-π stacking interactions in drug-receptor complexes .
  • Halogenated aryl groups (e.g., bromo-fluoro substituents) enhance metabolic stability and bioavailability .
Functionalized Carbamates with Reactive Groups
Compound Name CAS Number Molecular Formula Functional Group Applications Reference
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate - C₁₁H₂₂N₄O₂ Azide group Click chemistry applications
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate 1356087-56-3 C₂₃H₃₀N₂O₂ Dibenzylamino substituent Chelating agents or metal catalysis

Key Findings :

  • Azide-containing carbamates (e.g., CAS 1355740-34-9) enable bioorthogonal reactions for labeling or conjugation in chemical biology .
  • Cyclobutyl derivatives (e.g., CAS 1356087-56-3) are explored for their unique strain-driven reactivity .

Research Implications and Trends

  • Synthetic Utility : The 2,2-dimethylazetidine scaffold is favored for its balance of rigidity and synthetic accessibility compared to bicyclic or piperidine analogues .
  • Drug Design : Azetidine carbamates are increasingly used in protease inhibitors and GPCR modulators due to their ability to mimic transition states .
  • Safety Profiles : Compounds with azide or halogenated groups require specialized handling, whereas dimethylazetidines pose moderate irritation risks .

Biological Activity

Tert-butyl N-(2,2-dimethylazetidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the realm of pain management and anti-inflammatory effects. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2

This compound features a tert-butyl group attached to a carbamate moiety linked to a 2,2-dimethylazetidine ring. Its unique structure contributes to its biological activity.

Research indicates that this compound acts as an inhibitor of the N-acylethanolamine acid amidase (NAAA), an enzyme implicated in the degradation of endocannabinoids and other lipid mediators involved in pain and inflammation. The inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which have been shown to exert anti-inflammatory effects.

Key Findings:

  • Inhibition Potency : The compound has demonstrated significant inhibitory activity against human NAAA, with an IC50 value reported at approximately 0.073 mM, indicating potent action in vitro .
  • Anti-inflammatory Effects : In vivo studies have shown that this compound can suppress lung inflammation in mouse models through mechanisms involving PEA and OEA-mediated pathways .

Structure-Activity Relationship (SAR)

The SAR studies surrounding this compound reveal insights into how modifications to its structure can influence biological activity:

CompoundStructureIC50 (mM) ± SD
3a-0.122 ± 0.022
3b-0.073 ± 0.008
4b-3.11 ± 0.005

The data indicates that structural variations significantly affect the potency of the compounds against NAAA . For instance, changing the stereochemistry at the azetidine ring drastically alters the inhibitory capacity.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Mouse Model Study : In a controlled experiment using mice, administration of the compound resulted in a marked reduction in inflammation markers following lipopolysaccharide (LPS) stimulation, demonstrating its potential as an anti-inflammatory agent .
  • Human Macrophage Study : In vitro studies using human macrophages showed that this compound effectively suppressed LPS-induced inflammatory responses, further supporting its role in modulating inflammatory pathways .

Q & A

Q. Example workflow :

StepSoftware/ToolCritical Parameters
Data integrationBruker APEX3Resolution > 0.8 Å
RefinementSHELXLR-factor < 5%
VisualizationORTEP-IIIDisplacement parameters < 0.05 Ų

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies the tert-butyl group (δ ~1.4 ppm, 9H singlet) and carbamate carbonyl (δ ~155 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₁H₂₁N₂O₂: 213.16 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Data interpretation : Compare with analogs (e.g., tert-butyl N-(pyridinylmethyl)carbamate) to validate azetidine ring stability .

How can researchers address contradictory bioactivity data reported for this compound in enzyme inhibition studies?

Advanced
Contradictions may arise from assay conditions or target specificity. Methodological solutions:

Orthogonal assays : Combine kinetic assays (e.g., fluorescence polarization) with ITC (isothermal titration calorimetry) to validate binding constants .

Structural modeling : Perform molecular docking (AutoDock Vina) to compare binding poses across enzyme isoforms .

Control experiments : Use knockout cell lines to confirm target engagement vs. off-target effects.

Case study : If IC₅₀ varies between studies, re-test under standardized conditions (pH 7.4, 25°C) with purified enzyme batches.

What strategies are recommended for studying the reaction mechanisms of this carbamate in nucleophilic substitutions?

Advanced
Mechanistic insights require:

  • Kinetic studies : Monitor reaction rates via UV-Vis or ¹H NMR under varying temperatures (Eyring plot for activation energy) .
  • Isotopic labeling : Use ¹⁸O-labeled water to track carbonyl oxygen exchange in hydrolysis reactions .
  • Computational modeling : DFT calculations (Gaussian 16) simulate transition states for azetidine ring opening or carbamate cleavage .

Example : For SN2 reactions with alkyl halides, analyze steric effects of the 2,2-dimethylazetidine group on nucleophilic attack trajectories.

How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Advanced
Protocol :

pH stability : Incubate in buffers (pH 1–9, 37°C) and quantify degradation via HPLC .

Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion .

Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) for 14 days.

Data analysis : Compare half-life (t₁/₂) with structurally similar carbamates to identify stabilizing substituents (e.g., dimethyl groups on azetidine) .

What crystallographic software packages are optimal for analyzing non-covalent interactions in cocrystals of this compound?

Advanced
For cocrystals with APIs (active pharmaceutical ingredients):

  • Structure solution : SHELXD for heavy atom positioning, followed by SHELXL refinement .
  • Interaction analysis : Mercury (CCDC) maps hydrogen bonds (N–H···O) and van der Waals contacts between the carbamate and coformers.
  • Validation : PLATON checks for missed symmetry or disorder .

Example : Cocrystallization with succinic acid may stabilize the azetidine ring via H-bonding to the carbamate oxygen.

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